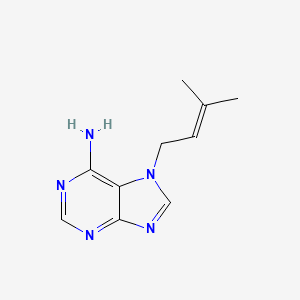
6-Amino-7-(3-dimethylallyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-7-(3-dimethylallyl)purine is a natural product found in Dictyostelium discoideum with data available.
Applications De Recherche Scientifique
Plant Growth Regulation
6-Amino-7-(3-dimethylallyl)purine is widely used as a plant growth regulator due to its ability to promote cell division, shoot proliferation, and organogenesis. Studies have shown that it can effectively stimulate the direct outgrowth of axillary buds and enhance shoot regeneration processes.
Key Findings:
- Cell Division and Shoot Proliferation: The optimal concentration for promoting shoot proliferation is around 10 mg/L in tissue culture media .
- Callus Formation: It has been demonstrated to act as a callus growth promoter in species such as tobacco and soybean .
Table 1: Effects of this compound on Plant Tissue Culture
| Parameter | Optimal Concentration | Observed Effect |
|---|---|---|
| Shoot Proliferation | 10 mg/L | Significant increase in shoot number |
| Callus Formation | Varies | Enhanced callus growth in tobacco |
| Axillary Bud Outgrowth | Low concentrations | Direct outgrowth observed |
Cytotoxicity and Antitumor Activity
Recent studies have explored the cytotoxic properties of purine derivatives, including this compound. Research indicates that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines.
Case Study:
- A study synthesized purine conjugates that demonstrated high cytotoxicity against tumor cell lines, with some compounds causing cell death at concentrations less than 30 µM . The structure-activity relationship analysis revealed that modifications at specific positions on the purine ring could enhance or diminish cytotoxic effects.
Antiviral Activity
This compound derivatives have shown promise as antiviral agents. In vitro studies have indicated that certain modified purines exhibit high antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to conventional treatments like acyclovir .
Table 2: Antiviral Activity of Purine Derivatives
| Compound | Virus Type | Activity Level |
|---|---|---|
| Compound 1a | HSV-1 | High |
| Compound 1b | Acyclovir-resistant HSV-1 | Significant |
Propriétés
Numéro CAS |
520-54-7 |
|---|---|
Formule moléculaire |
C10H13N5 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
7-(3-methylbut-2-enyl)purin-6-amine |
InChI |
InChI=1S/C10H13N5/c1-7(2)3-4-15-6-14-10-8(15)9(11)12-5-13-10/h3,5-6H,4H2,1-2H3,(H2,11,12,13) |
Clé InChI |
QMJOEWBOCAQPCN-UHFFFAOYSA-N |
SMILES |
CC(=CCN1C=NC2=NC=NC(=C21)N)C |
SMILES canonique |
CC(=CCN1C=NC2=NC=NC(=C21)N)C |
Key on ui other cas no. |
520-54-7 |
Synonymes |
(3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine) triacanthine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















